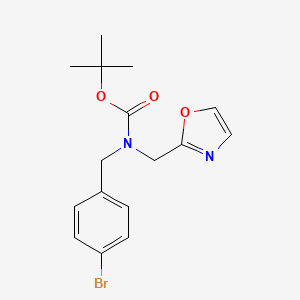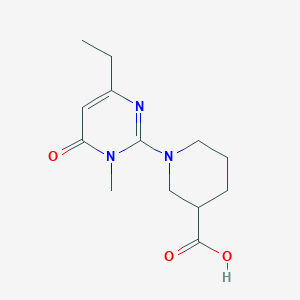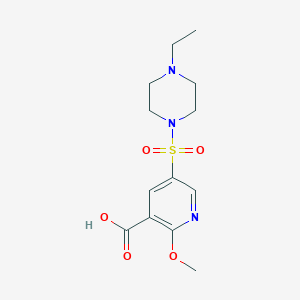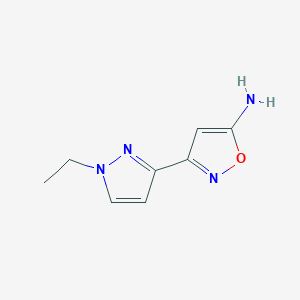
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,6-difluorophenyl group and a 2-chloropyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-chloropyridine-4-carbaldehyde and 2,6-difluorobenzylamine in the presence of a base can lead to the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Similar structure but lacks the difluorophenyl group.
2-(2-Chloropyridin-4-yl)-4-(2,6-dichlorophenyl)thiazole: Similar structure but with dichlorophenyl instead of difluorophenyl.
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole is unique due to the presence of both the 2,6-difluorophenyl and 2-chloropyridin-4-yl groups, which can impart specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C14H7ClF2N2S |
|---|---|
Peso molecular |
308.7 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-4-yl)-4-(2,6-difluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7ClF2N2S/c15-12-6-8(4-5-18-12)14-19-11(7-20-14)13-9(16)2-1-3-10(13)17/h1-7H |
Clave InChI |
GHRLJXFKMXOROV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)C3=CC(=NC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)


![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
